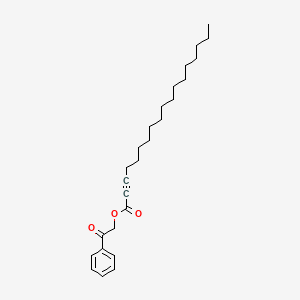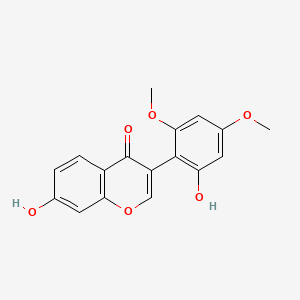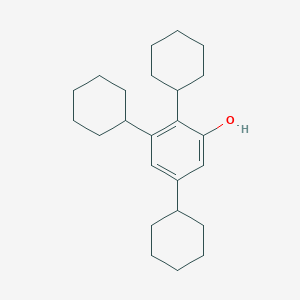![molecular formula C16H23N3O2 B14377375 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole CAS No. 88059-66-9](/img/structure/B14377375.png)
1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and a phenoxymethyl group attached to a butyl chain, which is further connected to a triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: The butyl chain with the methoxy, dimethyl, and phenoxymethyl groups can be synthesized through a series of alkylation and substitution reactions.
Cyclization to form the triazole ring: The butyl chain is then reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological pathways. This inhibition can lead to antimicrobial effects by preventing the growth and replication of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
1-[2-Methoxy-3,3-dimethylbutyl]-1H-1,2,4-triazole: A similar compound without the phenoxymethyl group.
1-[2-Methoxy-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole: A compound with a different substitution pattern on the butyl chain.
Uniqueness
1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
88059-66-9 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-[2-methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)16(20-4,10-19-13-17-12-18-19)11-21-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
SHYKEODQWSNEQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CN1C=NC=N1)(COC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)




![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)



